molecular formula C11H11NO3 B181176 (3-(Benzyloxy)isoxazol-5-yl)methanol CAS No. 123320-44-5

(3-(Benzyloxy)isoxazol-5-yl)methanol

Cat. No.: B181176
CAS No.: 123320-44-5
M. Wt: 205.21 g/mol
InChI Key: HHYMUVTUFJYDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzyloxy)isoxazol-5-yl)methanol is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is characterized by the presence of a benzyloxy group attached to an isoxazole ring, which in turn is connected to a methanol group. This compound is used in various research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)isoxazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-5-isoxazolecarboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)isoxazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while reduction of the isoxazole ring can produce various reduced isoxazole derivatives .

Scientific Research Applications

(3-(Benzyloxy)isoxazol-5-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and isoxazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Benzyloxy)isoxazol-5-yl)methanol is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological activities .

Properties

IUPAC Name

(3-phenylmethoxy-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-6,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYMUVTUFJYDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415894
Record name (3-(Benzyloxy)isoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123320-44-5
Record name (3-(Benzyloxy)isoxazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Benzyloxy)isoxazol-5-yl)methanol
Reactant of Route 2
(3-(Benzyloxy)isoxazol-5-yl)methanol
Reactant of Route 3
(3-(Benzyloxy)isoxazol-5-yl)methanol
Reactant of Route 4
(3-(Benzyloxy)isoxazol-5-yl)methanol
Reactant of Route 5
(3-(Benzyloxy)isoxazol-5-yl)methanol
Reactant of Route 6
(3-(Benzyloxy)isoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.